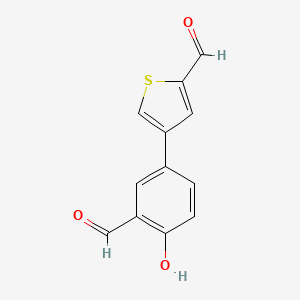
5-(4-Formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde is an organic compound that contains a thiophene ring fused to a benzene ring with a formyl group (CHO) at the second position of the thiophene and a hydroxyl group (OH) at the fourth position of the benzene ring . This compound is of interest due to its unique combination of functional groups, which allows for diverse chemical modifications and applications in various fields.
Preparation Methods
The synthesis of 5-(4-Formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the condensation reaction, such as the Gewald reaction, which is a condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods may vary, but they typically involve similar condensation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-(4-Formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2). The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the formyl or hydroxyl groups .
Scientific Research Applications
This compound has several scientific research applications due to its unique functional groups. In organic synthesis and material science, it serves as a valuable building block for the synthesis of various functional materials, such as covalent organic frameworks (COFs) and fluorescent probes. In biology and medicine, derivatives of this compound have been explored for their potential use in photodynamic therapy (PDT) and as photosensitizers. Additionally, its properties make it suitable for applications in gas separation, catalysis, and sensors.
Mechanism of Action
The thiophene ring system is known to exhibit various pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities . The formyl and hydroxyl groups may also contribute to its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
5-(4-Formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde can be compared to other thiophene derivatives, such as 5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde and 2-Thiophenecarboxaldehyde . These compounds share similar structural features but differ in the position and type of functional groups attached to the thiophene ring. The unique combination of formyl and hydroxyl groups in this compound allows for distinct chemical modifications and applications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
5-(4-formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3S/c13-6-9-2-1-8(5-11(9)15)12-4-3-10(7-14)16-12/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYRYPLNLWBZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(S2)C=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685116 |
Source


|
| Record name | 5-(4-Formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261898-13-8 |
Source


|
| Record name | 5-(4-Formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














